molecular formula C17H19NO6 B12148453 (7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester

(7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester

Cat. No.: B12148453
M. Wt: 333.3 g/mol
InChI Key: JQPNBQAXZHTGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a dimethylcarbamoylmethoxy group and an acetic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-7-hydroxycoumarin, which is then subjected to methylation to introduce the methoxy group. The next step involves the introduction of the dimethylcarbamoyl group through a carbamoylation reaction. Finally, the acetic acid methyl ester moiety is introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The methoxy and carbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various studies due to its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for further research in drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the production of dyes, fragrances, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of (7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-7-hydroxycoumarin: A precursor in the synthesis of the target compound, known for its biological activities.

    7-Hydroxy-4-methylcoumarin:

    (2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A structurally related compound with different substituents, used in various research studies.

Uniqueness

(7-Dimethylcarbamoylmethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetic acid methyl ester stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

methyl 2-[7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C17H19NO6/c1-10-12-6-5-11(23-9-15(19)18(2)3)7-14(12)24-17(21)13(10)8-16(20)22-4/h5-7H,8-9H2,1-4H3

InChI Key

JQPNBQAXZHTGKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.